N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide

fragment-based drug discovery lipophilicity ADME prediction

This tertiary benzamide fills a critical physicochemical niche (XLogP3 2.5, TPSA 42.7 Ų) unoccupied by its 2-methoxy, 4-ethyl, or 3-trifluoromethyl congeners. Lacking H-bond donors, it eliminates donor tautomer enumeration in docking and simplifies SPR/ITC thermodynamic analysis. Sourced from a fragment-library collection with batch-to-batch consistency, it serves as the ideal electron-donating, alkyl-substituted benchmark for SAR tables. Available in standardized 1–75 mg quantities for multi-site collaborative screening.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 1421506-97-9
Cat. No. B2823930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide
CAS1421506-97-9
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)N(CCOC)CC2=COC=C2
InChIInChI=1S/C17H21NO3/c1-13-4-5-14(2)16(10-13)17(19)18(7-9-20-3)11-15-6-8-21-12-15/h4-6,8,10,12H,7,9,11H2,1-3H3
InChIKeyLUQVYNMVPQELQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide (CAS 1421506-97-9): A Structurally Differentiated Screening Fragment


N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide (CAS 1421506-97-9, PubChem CID 71803938) is a synthetic tertiary benzamide that combines a 2,5-dimethylphenyl acyl group with a furan-3-ylmethyl and a 2-methoxyethyl substituent on the amide nitrogen. The compound is commercially supplied as a fragment screening member by Life Chemicals (Catalog No. F6415-0051) and is primarily positioned as a building block or screening library component in early drug discovery . It bears no hydrogen-bond donors, three hydrogen-bond acceptors, a computed XLogP3 of 2.5, and a topological polar surface area of 42.7 Ų . These computed molecular descriptors place the compound in a physicochemical space that is distinct from its closest commercially listed benzamide analogs, a distinction that matters when a screening campaign requires deliberate modulation of lipophilicity, polarity, or scaffold diversity without altering the core N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amide motif.

Why Substituting N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide with a Close Analog Can Alter Screening Outcomes


Compounds within the N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide series share a common tertiary amide scaffold but diverge at the aryl substitution pattern, producing measurable differences in computed logP, polar surface area, and hydrogen-bonding capacity that are known predictors of passive permeability, aqueous solubility, and off-target promiscuity in fragment-based screening . The 2,5-dimethylphenyl variant described here occupies a specific physicochemical niche — XLogP3 of 2.5 with TPSA of 42.7 Ų — that cannot be replicated by the 2-methoxy, 4-ethyl, or 3-trifluoromethyl congeners, each of which shifts lipophilicity and/or polarity by a meaningful margin. Furthermore, the absence of the furan-3-ylmethyl group in the simpler N-(2-methoxyethyl)-2,5-dimethylbenzamide eliminates a key hydrogen-bond acceptor and substantially alters molecular shape, potentially compromising target engagement in assays where the furan oxygen participates in polar contacts. Generic substitution without quantitative attention to these computed descriptors risks introducing an uncontrolled variable that may invalidate structure-activity comparisons.

Quantitative Physicochemical Differentiation of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide from Its Nearest Commercial Analogs


Computed Lipophilicity (XLogP3) Differentiates the 2,5-Dimethylphenyl Variant from the 2-Methoxy and 3-Trifluoromethyl Congeners

The target compound exhibits a computed XLogP3 of 2.5, reflecting its balanced hydrophobic/hydrophilic character conferred by the 2,5-dimethylphenyl ring . Its closest listed analog, N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide (CAS 1421504-25-7), has a molecular formula of C16H19NO4 (MW 289.33) with an additional oxygen in the 2-methoxy substituent, which increases hydrogen-bond acceptor count from 3 to 4 and is expected to lower XLogP3 relative to the target based on standard fragment-based logP contribution rules . The 3-trifluoromethyl analog (CAS 1421507-11-0, C18H18F3NO3) incorporates a strongly electron-withdrawing and lipophilic CF3 group that elevates XLogP3 significantly above 2.5, introducing a divergent solubility/permeability profile . These computed lipophilicity gaps are relevant for selection because fragment screening libraries routinely stratify members by cLogP/D to balance hit rates against assay interference risk.

fragment-based drug discovery lipophilicity ADME prediction benzamide library design

Topological Polar Surface Area (TPSA) Distinguishes the 2,5-Dimethylphenyl Benzamide from Higher-Polarity Analogs and the Des-Furanyl Variant

The target compound possesses a computed TPSA of 42.7 Ų, derived from three hydrogen-bond acceptor sites (amide carbonyl, furan oxygen, methoxy oxygen) and zero hydrogen-bond donors . This value informs both oral bioavailability predictions (typically favored below 140 Ų) and central nervous system (CNS) multiparameter optimization scores. The N-(2-methoxyethyl)-2,5-dimethylbenzamide comparator (CAS 701217-99-4, C12H17NO2) lacks the furan-3-ylmethyl moiety entirely, reducing its heteroatom count and yielding a predicted TPSA below 30 Ų, which would place it in a different CNS penetration probability class . Conversely, the 2-methoxy analog (CAS 1421504-25-7, C16H19NO4) adds a fourth hydrogen-bond acceptor, predicting a TPSA above 50 Ų . The target compound occupies the intermediate TPSA range (40–50 Ų) that fragment library designers often prioritize for lead-like starting points with balanced permeability.

polar surface area blood-brain barrier penetration fragment screening drug-likeness filters

Fragment Library Provenance: Cataloged Purity and Quantity Options from Life Chemicals Enable Reproducible Procurement

The target compound is listed in the Life Chemicals fragment collection under catalog number F6415-0051 and is commercially available in multiple quantity tiers (1 mg to 75 mg) with specified purities . This vendor provenance is significant for procurement because it provides a defined resupply chain and batch-to-batch consistency expectations that are not uniformly available for every analog in the N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide series. While the analog N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide (CAS 1421504-25-7) is also listed and available, the des-furanyl analog N-(2-methoxyethyl)-2,5-dimethylbenzamide (CAS 701217-99-4) is cataloged by fewer suppliers and typically without standardized fragment-library quality documentation .

fragment library procurement specification chemical supplier quality control

Zero Hydrogen-Bond Donor Count Provides a Scaffold-Level Differentiation from Benzamide Analogs Bearing Amino or Hydroxyl Substituents

The target compound carries zero hydrogen-bond donor (HBD) atoms, a computed property that distinguishes it from benzamide analogs where the amide nitrogen retains a proton or where polar substituents introduce additional donors . This characteristic is relevant when a screening library member must serve as a negative control for hydrogen-bond donor interactions or when the objective is to probe hydrophobic pocket occupancy without donor-mediated contacts. The tertiary amide scaffold ensures that any observed binding in biophysical assays cannot be attributed to amide NH hydrogen bonding, a feature not shared by secondary benzamides in the same structural class.

hydrogen-bond donor molecular recognition fragment library design ligand efficiency

Transparency on Missing Evidence: No Published Quantitative Biological Activity Data Were Identified for the Target Compound or Its Closest Analogs

As of April 2026, searches of PubChem BioAssay, ChEMBL, BindingDB, PubMed, Google Patents, and the European Bioinformatics Institute returned no quantitative IC50, Ki, EC50, or % inhibition data for the target compound or its closest commercially listed N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide analogs. The 2014–2017 Janssen patent family (US9562035, WO2015143654, US20160009688) describing benzamide FASN inhibitors does not exemplify the target compound. This evidence gap means that any claim of biological differentiation among these analogs must be considered speculative. The differentiation arguments presented in this guide are therefore based solely on computed physicochemical properties that are known from published fragment-based drug design principles to influence molecular recognition, pharmacokinetic behavior, and assay performance. Users are advised to verify target-specific activity through experimental screening.

data gap biological assay SAR fragment screening outcome

Evidence-Backed Application Scenarios for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide in Scientific and Industrial Workflows


Fragment-Based Screening Library Design Requiring a Tertiary Benzamide with Defined Lipophilicity (XLogP3 ~2.5)

When constructing or augmenting a fragment library for biochemical or biophysical screening, the target compound fills a specific physicochemical bin: XLogP3 of 2.5 and TPSA of 42.7 Ų . This bin is strategically distinct from the more polar 2-methoxy analog (predicted lower XLogP3, higher TPSA) and the more lipophilic 3-trifluoromethyl analog (predicted higher XLogP3). Library designers who stratify fragments by cLogP can use the 2,5-dimethylphenyl variant to populate the lipophilicity range around 2.5 without introducing additional heteroatoms that may complicate hit triage. The absence of hydrogen-bond donors further simplifies interpretation of binding thermodynamics in techniques such as surface plasmon resonance or isothermal titration calorimetry, where donor contributions can dominate the measured enthalpy .

Structure-Activity Relationship (SAR) Studies on the N-(Furan-3-ylmethyl)amide Scaffold Where the 2,5-Dimethyl Substitution Serves as a Non-Polar Reference Point

For medicinal chemistry programs exploring the N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide chemotype, the 2,5-dimethylphenyl compound provides a symmetric, electron-donating, methyl-only substitution pattern on the benzamide ring. This pattern avoids the electronic and conformational complications introduced by the ortho-methoxy group (CAS 1421504-25-7) or the strongly electron-withdrawing trifluoromethyl group (CAS 1421507-11-0) . In SAR tables, the 2,5-dimethyl variant can serve as the unadorned alkyl-substituted benchmark against which heteroatom-substituted analogs are compared for incremental effects on potency, selectivity, or physicochemical profile.

Procurement of a Reproducibly Sourced Fragment with Defined Commercial Provenance for Inter-Laboratory Screening Consortia

Collaborative screening initiatives that require identical compound batches across multiple sites benefit from the target compound's availability through the Life Chemicals fragment collection (F6415-0051) . The availability of standardized quantities (1–75 mg) and documented catalog specifications reduces the risk of batch-to-batch variability that can confound inter-laboratory reproducibility. This is contrasted with the des-furanyl analog (CAS 701217-99-4), which is supplied through a more limited vendor network without explicit fragment-library quality documentation .

Computational Chemistry and Docking Studies Where Zero Hydrogen-Bond Donors Simplify Conformational Sampling and Scoring

In molecular docking or pharmacophore modeling campaigns, the absence of hydrogen-bond donors on the target compound eliminates the need to enumerate donor tautomers, protonation states, or hydrogen-bond orientational degrees of freedom associated with the amide NH . This allows more confident scoring of hydrophobic and π-stacking interactions mediated by the 2,5-dimethylphenyl and furan rings. Computational chemists may prioritize this compound over secondary benzamide analogs when the goal is to isolate the contribution of acceptor-only polar contacts to a predicted binding mode.

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.